molecular formula C25H43NO B103290 N-octadecylbenzamide CAS No. 19083-52-4

N-octadecylbenzamide

Cat. No.: B103290
CAS No.: 19083-52-4
M. Wt: 373.6 g/mol
InChI Key: HWEOYOXBRATLKT-UHFFFAOYSA-N
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Description

N-octadecylbenzamide is an organic compound with the molecular formula C25H43NO. It is a benzamide derivative where the benzamide group is substituted with an octadecyl chain. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-octadecylbenzamide can be synthesized through the direct condensation of benzoic acid and octadecylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, has been reported to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: N-octadecylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzamide group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of octadecylamine.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-octadecylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-octadecylbenzamide involves its interaction with specific molecular targets and pathways. The compound can form self-assembled monolayers on surfaces, which can influence its interactions with other molecules. These interactions can affect various biological and chemical processes, including cell signaling and molecular recognition .

Comparison with Similar Compounds

  • N-octadecylbenzenesulfonamide
  • N-octadecylbenzylamine
  • N-octadecylbenzylamide

Comparison: N-octadecylbenzamide is unique due to its specific amide functional group and long octadecyl chain. This structure imparts distinct physical and chemical properties, such as its ability to form self-assembled monolayers. Compared to similar compounds, this compound may exhibit different reactivity and interactions with other molecules, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

N-octadecylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26-25(27)24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEOYOXBRATLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404369
Record name N-octadecylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19083-52-4
Record name N-octadecylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzoyloctadecylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

27 g of stearylamine was dispersed in 100 ml of toluene. To this dispersion was added 13 g of benzoyl chloride at 70° C. An exothermic reaction occurred and the temperature of the mixture increased to 80° C. The reaction mixture was heated to 100° C. and that temperature was maintained for about 20 hours until generation of hydrogen chloride gas was terminated. The reaction mixture was cooled, from which white crude crystals were separated. The thus obtained white crystals were neutralized with sodium hydroxide and were then recrystallized from alcohol. This recrystallization gave white crystals melting at 85° C. to 87° C. The yield was 83%.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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